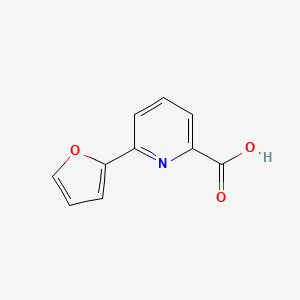

6-(Furan-2-yl)picolinic acid

Descripción general

Descripción

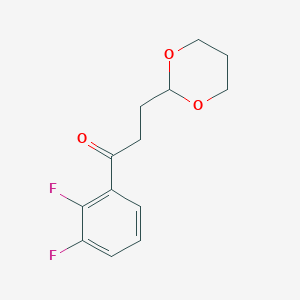

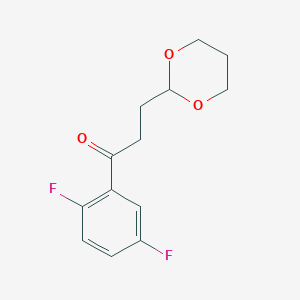

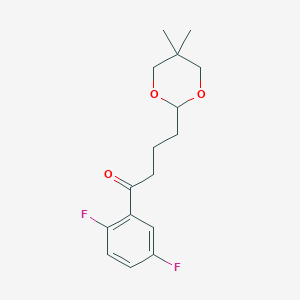

6-(Furan-2-yl)picolinic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that can provide insight into the chemical behavior and properties that 6-(Furan-2-yl)picolinic acid might exhibit. The first paper discusses 6-phosphoryl picolinic acid derivatives used as sensitizers for europium and terbium, which are lanthanide ions . The second paper describes the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, which includes furan as part of the molecular structure . These studies suggest that the furan and picolinic acid moieties can be involved in complex chemical reactions and may form stable structures with metal ions.

Synthesis Analysis

The synthesis of related compounds involves complex reactions. For instance, the synthesis of 6-phosphoryl picolinic acid derivatives is not detailed in the abstract, but these compounds are likely synthesized through a series of steps that involve the functionalization of the picolinic acid core . Similarly, the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones involves a one-pot, three-component reaction that includes the formation of multiple bonds and rings, starting from benzonitriles and aryl aldehydes . This indicates that the synthesis of 6-(Furan-2-yl)picolinic acid would also require careful planning to ensure the correct functional groups are introduced at the appropriate positions on the aromatic ring.

Molecular Structure Analysis

The molecular structure of 6-(Furan-2-yl)picolinic acid can be inferred to some extent from the related compounds. The presence of a furan ring suggests aromaticity and potential for electron donation through resonance, which could affect the compound's reactivity . The picolinic acid moiety, similar to the 6-phosphoryl picolinic acid derivatives, would likely contribute to the compound's ability to coordinate with metals, as seen with europium and terbium complexes . The molecular structure would also influence the physical and chemical properties, such as solubility and stability.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 6-(Furan-2-yl)picolinic acid are quite diverse. The 6-phosphoryl picolinic acid derivatives form stable complexes with lanthanide ions, which suggests that the picolinic acid moiety has a strong coordinating ability . The synthesis of spiro compounds indicates that the furan ring can participate in intramolecular reactions to form complex structures . Therefore, 6-(Furan-2-yl)picolinic acid could potentially undergo similar complex formation and intramolecular reactions, depending on the reaction conditions and the presence of suitable reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Furan-2-yl)picolinic acid can be hypothesized based on the properties of related compounds. The solubility of the compound would be influenced by the presence of the picolinic acid group, as seen with the water-soluble 6-phosphoryl picolinic acid derivatives . The photophysical properties, such as emission intensity and quantum yield, would be affected by the furan moiety and the overall molecular structure, as the spiro compounds demonstrate the formation of complex structures with specific optical properties . Stability constants and the presence of water molecules in the coordination sphere would also be key factors to consider, as indicated by the europium and terbium complexes .

Aplicaciones Científicas De Investigación

Summary of the Application

The study involved the design and synthesis of new 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6-(2H-indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .

Methods of Application or Experimental Procedures

The new compounds were tested for their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .

Results or Outcomes

The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .

2. Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Summary of the Application

The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application or Experimental Procedures

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Summary of the Application

The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application or Experimental Procedures

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

4. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids

Summary of the Application

The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .

Methods of Application or Experimental Procedures

The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .

Results or Outcomes

The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM .

5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6- (5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid

Summary of the Application

The study involved the design and synthesis of 33 4-amino-3,5-dicholor-6- (5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were designed for the discovery of compounds with potent herbicidal activity .

Methods of Application or Experimental Procedures

The compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC 50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Herbicidal tests of the new compounds indicated that compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

6. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids

Summary of the Application

The study involved the design and synthesis of 38 new 4-amino-3,5-dicholo-6- (1 H -indazolyl)-2-picolinic acids and 4-amino-3,5-dicholo-6- (2 H -indazolyl)-2-picolinic acids . These compounds were designed to discover potential herbicidal molecules .

Methods of Application or Experimental Procedures

The compounds were tested to determine their inhibitory activities against Arabidopsis thaliana and the root growth of five weeds .

Results or Outcomes

The synthesized compounds exhibited excellent inhibition properties and showed good inhibitory effects on weed root growth . In particular, compound 5a showed significantly greater root inhibitory activity than picloram in Brassica napus and Abutilon theophrasti Medicus at the concentration of 10 µM . The majority of compounds exhibited a 100% post-emergence herbicidal effect at 250 g/ha against Amaranthus retroflexus and Chenopodium album .

Safety And Hazards

The safety data sheet for 6-(Furan-2-yl)picolinic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

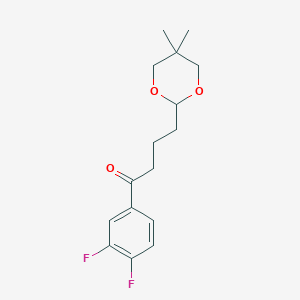

IUPAC Name |

6-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRLGBKUWXGDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647056 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Furyl)pyridine-2-carboxylic acid | |

CAS RN |

887981-91-1 | |

| Record name | 6-(Furan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.